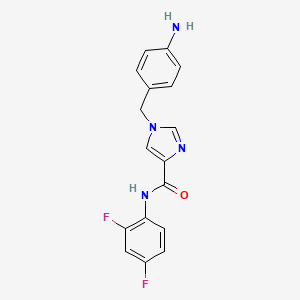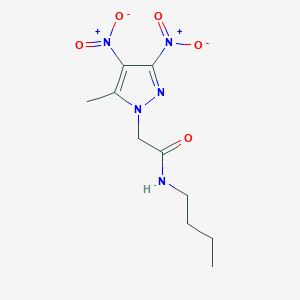
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of nitropyrazoles. Nitropyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
作用機序
Target of Action
Similar compounds, such as n,n-dimethyl-3,5-dinitro-1h-pyrazol-4-amine, have been synthesized and studied for their potential as energetic materials . These materials are often used in applications such as explosives, propellants, and pyrotechnics .
Mode of Action
It’s worth noting that many energetic materials function by rapidly releasing energy in the form of heat and gas, often through a combustion or detonation process .
Biochemical Pathways
The synthesis of similar compounds often involves reactions such as nitration and n-alkylation .
Result of Action
Similar compounds have been studied for their potential as energetic materials, which are designed to rapidly release energy .
Action Environment
The action of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and similar compounds can be influenced by various environmental factors. For instance, the performance of energetic materials can be affected by conditions such as temperature and pressure . Additionally, the stability of these compounds can be influenced by factors such as humidity and exposure to light .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of 1,4-dimethylpyrazole to produce 1,4-dimethyl-3,5-dinitropyrazole . This intermediate is then reacted with dimethoxymethyl(dimethyl)amine (N,N-dimethylformamide dimethyl acetal) to yield (E)-N,N-dimethyl-2-(1-methyl-3,5-dinitropyrazol-4-yl)ethenylamine . Subsequent acid hydrolysis of this product affords (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde, which can be further modified to produce the desired compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods .
化学反応の分析
Types of Reactions
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the nitro-substituted positions .
科学的研究の応用
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
類似化合物との比較
Similar Compounds
1,4-Dimethyl-3,5-dinitropyrazole: A precursor in the synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide.
2-Hydroxymino-2-(1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde: An intermediate in the synthetic route.
1-Methyl-3-nitro-4-(2-phenyl-2H-1,2,3-triazol-4-yl)pyrazol-5-ol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitro and acetamide functional groups.
特性
IUPAC Name |
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c1-3-4-5-11-8(16)6-13-7(2)9(14(17)18)10(12-13)15(19)20/h3-6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPROQOXYQNCXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
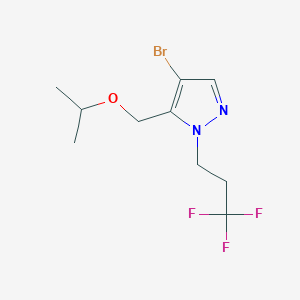
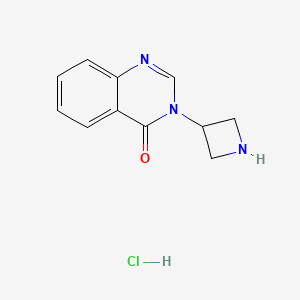
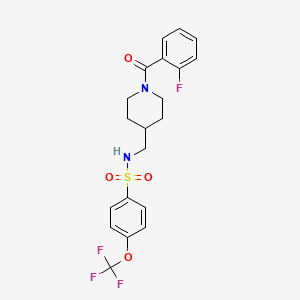

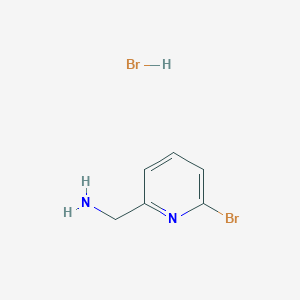
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)
![2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798186.png)
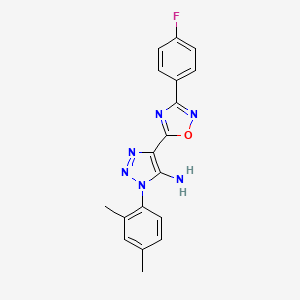
![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)
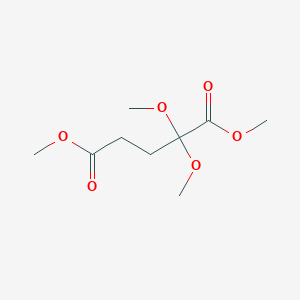
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2798195.png)
![2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2798196.png)
